molecular formula C9H11FN2O B14823826 5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine

5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine

Cat. No.: B14823826
M. Wt: 182.19 g/mol
InChI Key: GTARBCXBUYAJGL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C9H11FN2O. This compound is of interest due to its unique structural features, which include a cyclopropoxy group, a fluorine atom, and a methylated amine group attached to a pyridine ring. These structural elements contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The initial step involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor®.

    Attachment of the cyclopropoxy group: The cyclopropoxy group is introduced through nucleophilic substitution reactions.

    Methylation of the amine group: The final step involves the methylation of the amine group using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclopropoxy group contributes to its stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
  • 5-Bromo-3-fluoro-N-methylpyridin-2-amine
  • 5-Methoxy-3-fluoro-N-methylpyridin-2-amine

Uniqueness

5-Cyclopropoxy-3-fluoro-N-methylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

5-cyclopropyloxy-3-fluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C9H11FN2O/c1-11-9-8(10)4-7(5-12-9)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

GTARBCXBUYAJGL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)OC2CC2)F

Origin of Product

United States

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